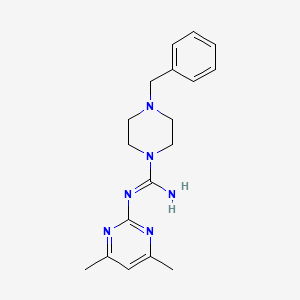

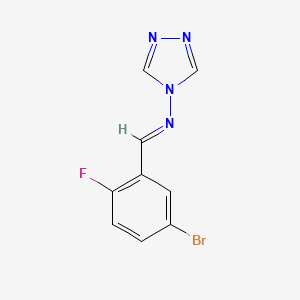

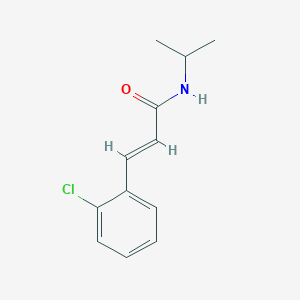

N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine belongs to a class of compounds that have been investigated for their potential applications in various fields, including medicinal chemistry and materials science. These compounds are known for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves condensation reactions. For example, Kaneria et al. (2016) detailed the solvent-free synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol using primary amines (Kaneria et al., 2016).

Molecular Structure Analysis

X-ray diffraction is a common method to determine the molecular structure of these compounds. For instance, the crystal structure of a similar compound was confirmed by single-crystal X-ray diffraction (Mu et al., 2015).

Chemical Reactions and Properties

Triazole compounds like N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine often exhibit significant chemical reactivity, enabling their use in various chemical reactions. For example, Fan et al. (2014) described the copper-catalyzed tandem reactions of similar compounds (Fan et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Zhu & Qiu (2011) investigated the crystal structures of related Schiff bases, which can provide insights into the physical properties of N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the potential applications of these compounds. The synthesis and structure elucidation of similar compounds provide valuable information on their chemical behavior (Alotaibi et al., 2018).

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of triazole Schiff bases, which are structurally related to N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine, is their use as corrosion inhibitors for mild steel in acidic environments. Studies have demonstrated that these compounds effectively prevent corrosion through adsorption, following the Langmuir adsorption isotherm. Various thermodynamic parameters were assessed, revealing the efficiency of these inhibitors increases with concentration but decreases with rising temperature. Electrochemical impedance and polarization studies further supported their efficacy as mixed-type inhibitors, with surface analysis corroborating these findings. Quantum chemical calculations have provided insights into their superior performance based on molecular properties such as the higher EHOMO (Energy of the Highest Occupied Molecular Orbital) and lower ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) values, which correlate with the experimental results (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activity

Triazole derivatives, including compounds similar to N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine, have been synthesized and shown to possess promising antimicrobial activities. A study synthesized novel triazol derivatives and evaluated their efficacy against various bacterial and fungal strains. This research highlights the potential of triazole Schiff bases as effective antimicrobial agents, offering a pathway for developing new therapeutic options (Kaneria et al., 2016).

Molecular Interactions and Structural Analysis

The structural properties and intermolecular interactions of triazole derivatives have been thoroughly analyzed through experimental and theoretical methods. Such studies provide deep insights into the molecular behavior of these compounds in various states, facilitating the understanding of their interaction mechanisms at the atomic level. This knowledge is crucial for tailoring these compounds for specific applications, including pharmaceuticals and materials science (Shukla et al., 2014).

Catalytic and Chemical Reactions

Triazole Schiff bases have also found applications in catalyzing chemical reactions, including amination processes. These compounds have been employed in regioselective amination of bromobenzoic acids, demonstrating their utility in synthetic chemistry for producing valuable chemical entities with high yield and selectivity. Such reactions are fundamental in developing pharmaceuticals and other nitrogen-containing organic compounds (Wolf et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4/c10-8-1-2-9(11)7(3-8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDGIPFUUGQRN-LNKIKWGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NN2C=NN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/N2C=NN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(5-bromo-2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

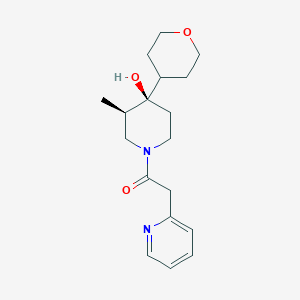

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

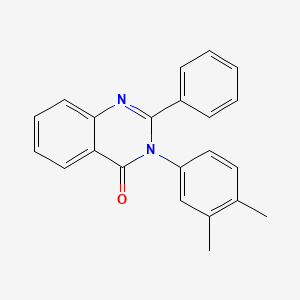

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

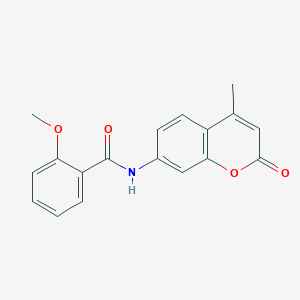

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)